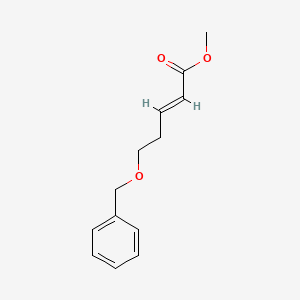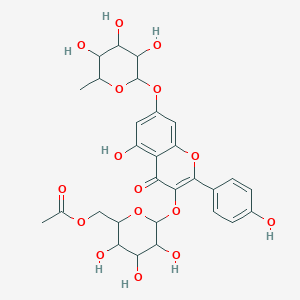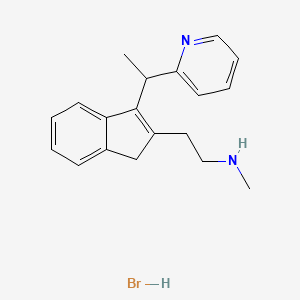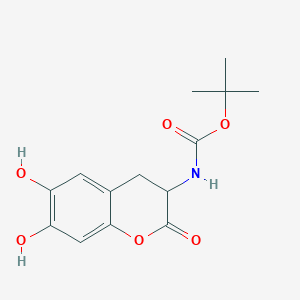
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is an organic compound with the molecular formula C13H16O3 It is a derivative of pentenoic acid, characterized by the presence of a phenylmethoxy group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- typically involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The phenylmethoxy group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentenoic acid, methyl ester, (2E)-: Lacks the phenylmethoxy group, making it less complex.
2-Pentenoic acid, 5-(phenylmethoxy)-, ethyl ester, (2E)-: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl (E)-5-phenylmethoxypent-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3/b9-5+ |
Clé InChI |
RVALDTQCCVGPIC-WEVVVXLNSA-N |
SMILES isomérique |
COC(=O)/C=C/CCOCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)C=CCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)




![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)



![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)
![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
